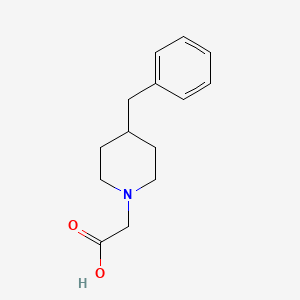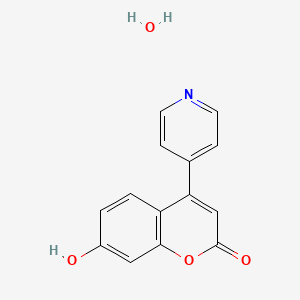
(1S,2S)-Acide 2-aminocyclohexanecarboxylique
Vue d'ensemble
Description
(1S,2S)-2-Aminocyclohexanecarboxylic Acid is a useful research compound. Its molecular formula is C7H13NO2 and its molecular weight is 143.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality (1S,2S)-2-Aminocyclohexanecarboxylic Acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (1S,2S)-2-Aminocyclohexanecarboxylic Acid including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthèse de ligands chiraux
L'acide (1S,2S)-2-aminocyclohexanecarboxylique est utilisé dans la synthèse de ligands chiraux, qui sont essentiels pour la catalyse asymétrique. Ces ligands peuvent induire la chiralité lors de réactions chimiques, ce qui est important pour la production de substances énantiomériquement pures dans les produits pharmaceutiques .
Science des matériaux
Dans la science des matériaux, ce composé a été utilisé pour induire la chiralité dans les polymères, ce qui peut avoir des applications dans la création de matériaux avancés avec des propriétés optiques spécifiques .
Recherche pharmaceutique
La recherche pharmaceutique utilise l'acide (1S,2S)-2-aminocyclohexanecarboxylique pour le développement de médicaments, en particulier dans la conception de systèmes d'administration de médicaments en raison de sa capacité à interagir avec les molécules biologiques .
Chimie analytique
Ce composé est utilisé dans le développement de phases stationnaires chirales pour la chromatographie liquide haute performance (HPLC), aidant à la séparation des énantiomères, ce qui est un processus critique dans l'analyse pharmaceutique .
Synthèse asymétrique
Il sert de brique de base dans la synthèse asymétrique, en particulier dans les processus d'hydrogénation utilisés pour créer des molécules chirales à partir de leurs précurseurs achiraux .
Capteurs électrochimiques
Dans le domaine des capteurs électrochimiques, des matériaux à base d'acide (1S,2S)-2-aminocyclohexanecarboxylique peuvent être utilisés pour créer des capteurs capables de distinguer les différents énantiomères d'une substance .
Safety and Hazards
Mécanisme D'action
Target of Action
It’s known that similar compounds have been used to synthesize urea derivatives, which have shown antimicrobial activity .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets through the formation of hydrogen bonds and other intermolecular interactions .
Biochemical Pathways
Similar compounds are known to be involved in various metabolic pathways, including those related to the metabolism of short-chain fatty acids .
Pharmacokinetics
A related compound, ly544344, has been shown to have high oral bioavailability and extensive and rapid absorption and bioactivation, with greater than 97% of prodrug hydrolysis occurring before its appearance in the hepatic portal vein .
Result of Action
Related compounds have been shown to have antimicrobial activity, suggesting that (1s,2s)-2-aminocyclohexanecarboxylic acid may also have similar effects .
Propriétés
IUPAC Name |
(1S,2S)-2-aminocyclohexane-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2/c8-6-4-2-1-3-5(6)7(9)10/h5-6H,1-4,8H2,(H,9,10)/t5-,6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USQHEVWOPJDAAX-WDSKDSINSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@H](C1)C(=O)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90427828 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
24716-93-6 | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic Acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90427828 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (1S,2S)-2-Aminocyclohexanecarboxylic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What makes (1S,2S)-2-Aminocyclohexanecarboxylic acid challenging to differentiate chirally, and what methods were employed in the research to overcome this?
A1: (1S,2S)-2-Aminocyclohexanecarboxylic acid, like other cyclic beta-amino acids, possesses two chiral centers, making the differentiation of its enantiomers complex. The research investigated two primary methods:
- Kinetic Method: This technique exploits the difference in reaction rates between enantiomers when interacting with chiral metal complexes. The study used trimeric metal-bound complexes with Cu(2+) and Ni(2+) ions, alongside chiral reference compounds like alpha- and beta-amino acids. Notably, aromatic reference compounds enhanced enantioselectivity. []
- Fixed-Ligand Kinetic Method: This modified approach incorporates dipeptides as fixed ligands within the metal complexes. The research found that dipeptides containing aromatic side chains further improved enantioselectivity. []
Q2: Did the research identify any specific advantages of using the fixed-ligand kinetic method for chiral differentiation of (1S,2S)-2-Aminocyclohexanecarboxylic acid?
A2: Yes, the inclusion of dipeptides, especially those with aromatic side chains, as fixed ligands in the kinetic method demonstrated superior enantioselectivity compared to the standard kinetic method. This suggests that the fixed-ligand approach may be more effective for distinguishing the enantiomers of (1S,2S)-2-Aminocyclohexanecarboxylic acid. []
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2-[3-(2-Amino-thiazol-4-yl)-2,5-dimethyl-pyrrol-1-yl]-ethanol](/img/structure/B1277615.png)

![2-[(E)-2-(1-Methylpyridin-1-ium-2-yl)ethenyl]phenol;iodide](/img/structure/B1277620.png)
![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B1277622.png)
![[2-(Benzylamino-methyl)-phenyl]-methanol hydrochloride](/img/structure/B1277628.png)






